4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol
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Overview
Description
4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for use in pharmaceuticals and other applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of different imidazole derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is no exception. It is researched for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-Methylimidazole
- 2-Methylimidazole
- 4-(2-Methylimidazol-1-yl)aniline
Uniqueness
What sets 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol apart is its specific substitution pattern, which can lead to unique biological and chemical properties.
Biological Activity
4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol, also known by its CAS number 2137750-71-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular structure of this compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₉H₁₇N₃O |
Molecular Weight | 183.25 g/mol |
CAS Number | 2137750-71-9 |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Antimicrobial Activity
Research indicates that compounds with imidazole moieties, such as this compound, exhibit significant antimicrobial properties. A study published in MDPI highlighted the effectiveness of imidazole derivatives against various bacterial strains, suggesting a potential for developing new antimicrobial agents based on this scaffold .
Antitumor Activity
The compound's structural characteristics suggest it may possess antitumor activity. In vitro studies have shown that imidazole derivatives can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated cytotoxic effects against human glioblastoma and melanoma cell lines, with IC50 values indicating promising efficacy .
Neuroprotective Effects
There is emerging evidence suggesting that imidazole derivatives may have neuroprotective effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with imidazole rings often act as enzyme inhibitors, particularly in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and uptake.
- Oxidative Stress Reduction : Some studies suggest that imidazole derivatives can enhance antioxidant defenses, reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole derivatives revealed that compounds structurally similar to this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial viability compared to controls .
Case Study 2: Antitumor Potential
In vitro assays demonstrated that an analog of this compound reduced the viability of A549 lung cancer cells by approximately 60% at a concentration of 10 µM. Further analysis indicated that the compound induced apoptosis through caspase activation pathways .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-amino-2-(1-methylimidazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-8(12,3-4-9)7-5-11(2)6-10-7/h5-6,12H,3-4,9H2,1-2H3 |
InChI Key |
JJYBZBMFDTYQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CN(C=N1)C)O |
Origin of Product |
United States |
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